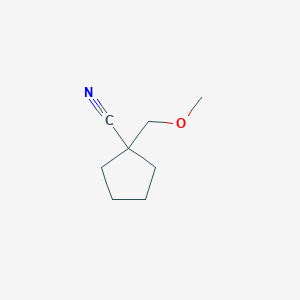

1-(Methoxymethyl)cyclopentane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(methoxymethyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-10-7-8(6-9)4-2-3-5-8/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKUBLDLSKRVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Methoxymethyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentane derivatives with methoxymethylating agents and cyanide sources. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Methoxymethyl)cyclopentane-1-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

Medicine: It is investigated for its potential use in drug development due to its unique structural features.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo cleavage or substitution. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cyclopentane-carbonitrile derivatives allows for systematic comparisons. Below, key analogues are analyzed for molecular properties, synthesis, and reactivity.

Table 1: Comparative Data for Cyclopentane-Carbonitrile Derivatives

*Calculated based on formula. †Estimated due to methoxy group’s polarity. ‡Estimated based on chlorine’s contribution.

Key Comparative Insights:

This contrasts with electron-withdrawing groups like chloromethyl or phenyl, which reduce electron density at the cyclopentane ring . 4-Aminophenyl derivatives exhibit enhanced nucleophilicity due to the electron-donating amino group, making them suitable for further functionalization in drug intermediates .

Steric and Solubility Profiles: Phenyl and 4-methylphenyl substituents increase steric hindrance and lipophilicity (LogP = 3.38), favoring membrane permeability but reducing aqueous solubility . Methoxymethyl and 4-aminophenyl groups improve solubility via polar interactions, critical for bioavailability in pharmaceutical applications .

Synthetic Methodologies: 1-Phenyl derivatives employ aryl halides and strong bases (e.g., NaH) in DMSO, achieving moderate yields . Chloromethyl derivatives leverage SN2 reactions for further substitutions, highlighting their utility as intermediates . Aminophenyl analogues require protective-group strategies (e.g., benzyloxy groups) to prevent side reactions during nitration and reduction steps .

Analytical and Applications :

Biological Activity

1-(Methoxymethyl)cyclopentane-1-carbonitrile is a chemical compound with potential biological activity. This article aims to summarize its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H13N

- Molecular Weight : 139.20 g/mol

- IUPAC Name : 1-(Methoxymethyl)cyclopentane-1-carbonitrile

The biological activity of 1-(Methoxymethyl)cyclopentane-1-carbonitrile has been linked to several mechanisms:

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.

- Antimicrobial Properties : It has shown activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Research suggests that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that 1-(Methoxymethyl)cyclopentane-1-carbonitrile inhibited cell proliferation by inducing apoptosis. The IC50 value was found to be approximately 25 µM, indicating significant potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Research Findings

Recent research has focused on the pharmacological potential of 1-(Methoxymethyl)cyclopentane-1-carbonitrile. Key findings include:

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth in xenograft models.

- Toxicology Reports : Toxicological assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.